molecular formula C12H14O2 B2549903 7-methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one CAS No. 1685-84-3

7-methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B2549903
CAS No.: 1685-84-3
M. Wt: 190.242
InChI Key: MTNAPFXYKUBHPV-UHFFFAOYSA-N
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Description

7-methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of naphthalenones. These compounds are characterized by a naphthalene ring system with various substituents. This particular compound features a methoxy group at the 7th position and a methyl group at the 6th position, along with a ketone functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of a methoxy-substituted naphthalene derivative with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This includes the use of continuous flow reactors, efficient separation techniques, and recycling of catalysts to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form carboxylic acids or aldehydes.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Strong nucleophiles such as sodium methoxide or sodium ethoxide.

Major Products

    Oxidation: Formation of 7-methoxy-6-methyl-3,4-dihydronaphthalen-1-carboxylic acid.

    Reduction: Formation of 7-methoxy-6-methyl-3,4-dihydronaphthalen-1-ol.

    Substitution: Formation of various substituted naphthalenones depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 7-methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one can be used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology and Medicine

In biology and medicine, derivatives of naphthalenones have been studied for their potential pharmacological properties. These compounds may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making them of interest in drug discovery and development.

Industry

In the industrial sector, this compound could be used in the production of dyes, fragrances, or other specialty chemicals. Its structural features may impart desirable properties to the final products.

Mechanism of Action

The mechanism of action of 7-methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The methoxy and methyl groups could influence its binding affinity and selectivity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

    7-methoxy-6-methyl-1-tetralone: Similar structure but lacks the dihydro component.

    6-methyl-1-tetralone: Lacks the methoxy group.

    7-methoxy-1-tetralone: Lacks the methyl group.

Uniqueness

The presence of both methoxy and methyl groups in 7-methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one makes it unique compared to its analogs. These substituents can significantly affect its chemical reactivity and biological activity, making it a compound of interest for various applications.

Properties

IUPAC Name

7-methoxy-6-methyl-3,4-dihydro-2H-naphthalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-8-6-9-4-3-5-11(13)10(9)7-12(8)14-2/h6-7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTNAPFXYKUBHPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1OC)C(=O)CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 12.2 g. of o-methoxy toluene, 20 g. of succinic anhydride, 27 g. of aluminum chloride, and 250 ml. of carbon disulfide is stirred for four hours; the mixture is poured into 500 g. of ice, and the products are isolated by extraction with benzene. The product, a mixture of 2-methoxy-4-(3'-carboxy-1'-oxopropyl)-toluene and 2-methoxy-5-(3'-carboxy-1'-oxopropyl)-toluene is reduced with sodium borohydride, hydrogenolyzed with hydrogen in the presence of palladium charcoal catalyst, cyclized by treatment with concentrated sulfuric acid according to the procedures described in Part A of Example 3 to afford the mixed product 6-methyl-7-methoxy-1-tetralone and 7-methyl-6-methoxy-1-tetralone. The products are separated by distillation and identified by nuclear magnetic resonance.
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Synthesis routes and methods II

Procedure details

A solution of 4-(4-methoxy-3-methylphenyl)butyric acid (Compound 27, 24.0 g, 115.4 mmol) and 400 mL of methanesulfonic acid was stirred at room temperature under the argon atmosphere for 24 h, then poured into ice, extracted three times with ethyl acetate, washed with NaHCO3 1N, brine, dried over MgSO4, and filtered. The solvent was removed to give 19.2 g (88%) of the title compound as a dark brown solid.
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Synthesis routes and methods III

Procedure details

A mixture of 12.2 g. of o-methoxy toluene, 20 g. of succinic anhydride, 27 g. of aluminum chloride, and 250 ml. of carbon disulfide is stirred for four hours; the mixture is poured into 500 g. of ice, and the products are isolated by extraction with benzene. The product, a mixture of 2-methoxy-4-(3'-carboxy-1'-oxopropyl)-toluene and 2-methoxy-5-(3°-carboxy-1'-oxopropyl)-toluene is reduced with sodium borohydride, hydrogenolyzed wiith hydrogen in the presence of palladium charcoal catalyst, cyclized by treatment with concentrated sulfuric acid according to the procedures described in Part A of Example 3 to afford the mixed product 6-methyl-7-methoxy-1-tetralone and 7-methyl-6-methoxy-1-tetralone. The products are separated by distillation and identified by nuclear magnetic resonance.
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2-methoxy-4-(3'-carboxy-1'-oxopropyl)-toluene
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2-methoxy-5-(3°-carboxy-1'-oxopropyl)-toluene
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Synthesis routes and methods IV

Procedure details

A mixture of 12.2 g. of o-methoxy toluene, 20 g. of succinic anhydride, 27 g. of aluminum chloride, and 250 ml. of carbon disulfide is stirred for four hours; the mixture is poured into 500 g. of ice, and the products are isolated by extraction with benzene. The product, a mixture of 2-methoxy-4-(3'carboxy-1'oxopropyl)-toluene and 2-methoxy-5-(3'-carboxy-1'-carboxy-1'-oxopropyl)-toluene is reduced with sodium borohydride, hydrogenolyzed with hydrogen in the presence of palladium charcoal catalyst, cyclized by treatment with concentrated sulfuric acid according to the procedures described in Part A of Example 3 to afford the mixed product 6-methyl-7-methoxy-1-tetralone and 7-methyl-6-methoxy-1-tetralone. The products are separated by distillation and identified by nuclear magnetic resonance.
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